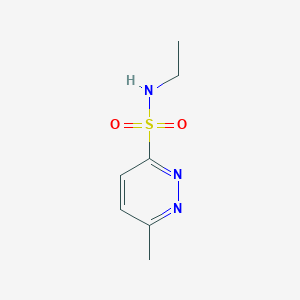
N-ethyl-6-methylpyridazine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-6-methylpyridazine-3-sulfonamide is a chemical compound belonging to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a pyridazine ring substituted with an ethyl group at the nitrogen atom, a methyl group at the sixth position, and a sulfonamide group at the third position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-methylpyridazine-3-sulfonamide typically involves the reaction of 6-methylpyridazine-3-sulfonyl chloride with ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
N-ethyl-6-methylpyridazine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various alkyl or aryl substituted pyridazine derivatives.
科学研究应用
N-ethyl-6-methylpyridazine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its antibacterial and antifungal properties, similar to other sulfonamide derivatives.
Industry: Utilized in the development of agrochemicals and dyes.
作用机制
The mechanism of action of N-ethyl-6-methylpyridazine-3-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes involved in folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for the growth and replication of microorganisms.
相似化合物的比较
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness
N-ethyl-6-methylpyridazine-3-sulfonamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with specific enzymes, making it a valuable compound in medicinal chemistry and industrial applications.
属性
分子式 |
C7H11N3O2S |
|---|---|
分子量 |
201.25 g/mol |
IUPAC 名称 |
N-ethyl-6-methylpyridazine-3-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-3-8-13(11,12)7-5-4-6(2)9-10-7/h4-5,8H,3H2,1-2H3 |
InChI 键 |
IVDQARSLOSSFNA-UHFFFAOYSA-N |
规范 SMILES |
CCNS(=O)(=O)C1=NN=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


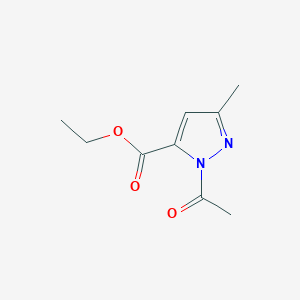
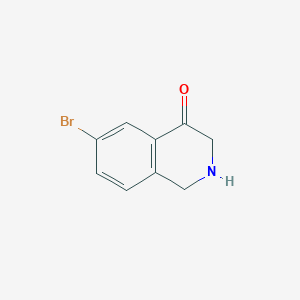

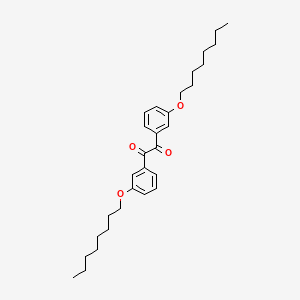

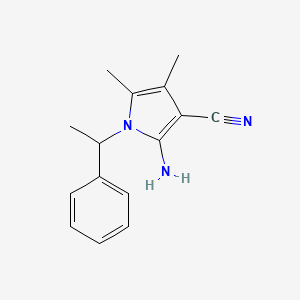

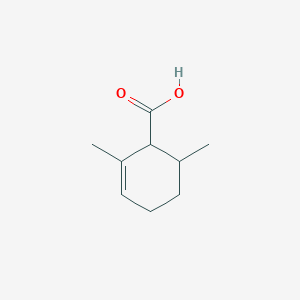
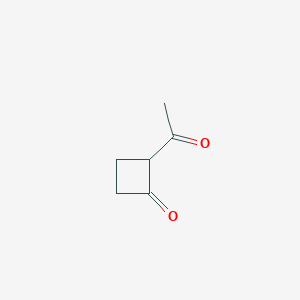
![2-[(5-Hydroxypyridin-2-yl)methylideneamino]guanidine](/img/structure/B13967653.png)

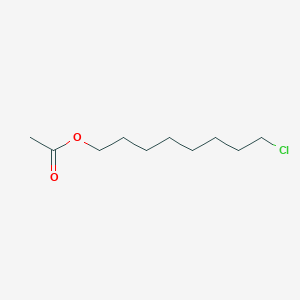
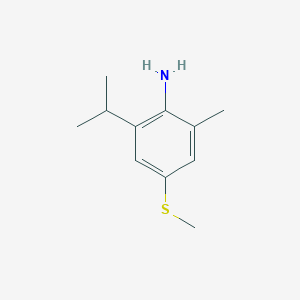
![Tert-butyl (6-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B13967698.png)
